molecular formula C13H18ClIN2OSi B12861709 4-chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine

4-chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B12861709
M. Wt: 408.74 g/mol
InChI Key: ODWLGFSFKCHTEQ-UHFFFAOYSA-N
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Description

Halogen Substituents

  • Chlorine : Electron-withdrawing effects enhance electrophilicity at position 4, facilitating nucleophilic aromatic substitution (e.g., Suzuki couplings).
  • Iodine : Its large atomic radius and polarizability promote participation in transition metal-catalyzed reactions (e.g., Ullmann couplings).

Silicon Substituent

The SEM group ($$-\text{CH}2\text{OCH}2\text{CH}2\text{Si}(\text{CH}3)_3$$):

  • Protective role : Shields the pyrrole nitrogen from undesired reactions during synthesis.
  • Solubility modulation : The trimethylsilyl moiety imparts lipophilicity, improving solubility in nonpolar solvents.
  • Thermal stability : Silicon’s low electronegativity stabilizes the molecule under acidic or basic conditions.

Properties

Molecular Formula

C13H18ClIN2OSi

Molecular Weight

408.74 g/mol

IUPAC Name

2-[(4-chloro-3-iodopyrrolo[2,3-b]pyridin-1-yl)methoxy]ethyl-trimethylsilane

InChI

InChI=1S/C13H18ClIN2OSi/c1-19(2,3)7-6-18-9-17-8-11(15)12-10(14)4-5-16-13(12)17/h4-5,8H,6-7,9H2,1-3H3

InChI Key

ODWLGFSFKCHTEQ-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)CCOCN1C=C(C2=C(C=CN=C21)Cl)I

Origin of Product

United States

Preparation Methods

Formation of the Pyrrolo[2,3-b]pyridine Core

The pyrrolo[2,3-b]pyridine scaffold is synthesized through cyclization reactions involving 2-aminopyridine derivatives and α,β-unsaturated carbonyl compounds. This step forms the bicyclic structure essential for further functionalization.

Reaction Conditions:

  • Reagents: 2-Aminopyridine and an α,β-unsaturated carbonyl compound (e.g., acrylonitrile).
  • Catalyst: Acidic or basic catalysts to promote cyclization.
  • Solvent: Polar solvents like ethanol or DMF.
  • Temperature: Moderate heating (60–80°C).

Introduction of the Trimethylsilyl-Ethoxymethyl (SEM) Group

The trimethylsilyl-ethoxymethyl (SEM) group is introduced to protect reactive functional groups during subsequent reactions.

Reaction Steps:

  • Reagents: Trimethylsilyl chloride (TMSCl), ethylene glycol derivatives, and a base like triethylamine.
  • Solvent: Dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
  • Conditions: Reactions are typically performed at room temperature under an inert atmosphere to prevent moisture interference.

Final Assembly and Purification

The final compound is obtained by combining the halogenated pyrrolo[2,3-b]pyridine intermediate with the SEM-protected reagent under optimized conditions.

Key Steps:

  • Cross-Coupling Reactions:
    • Suzuki-Miyaura coupling at C-3 using palladium catalysts and boronic acids.
    • Buchwald-Hartwig amination for additional functionalization if required.
  • Deprotection:
    • Removal of the SEM group using acidic conditions (e.g., trifluoroacetic acid in dichloromethane).
    • Careful control of reaction time to avoid side reactions like formaldehyde release.

Purification:

  • Chromatography on silica gel using gradient elution with ethyl acetate and dichloromethane.
  • Crystallization from suitable solvents for final purity.

Data Table: Key Reaction Steps and Conditions

Step Reagents/Conditions Yield (%) Notes
Pyrrolo[2,3-b]pyridine Core 2-Aminopyridine + α,β-unsaturated carbonyl ~70–85 Cyclization under acidic/basic conditions.
Chlorination SOCl₂ or POCl₃ ~80–90 Regioselective chlorination at C-4.
Iodination I₂ + KIO₃ or ICl ~75–85 Performed in acetic acid at 75°C.
SEM Group Introduction TMSCl + ethylene glycol derivative ~65–80 Protects reactive groups effectively.
Cross-Coupling Reactions Pd catalyst + boronic acid ~60–75 Suzuki-Miyaura coupling at C-3.
Deprotection Trifluoroacetic acid ~50–70 Requires careful control to avoid byproducts.

Challenges in Synthesis

  • Regioselectivity in Halogenation:
    Achieving selective chlorination and iodination requires precise control over reaction conditions to avoid over-halogenation or undesired isomers.

  • SEM Deprotection:
    The removal of the SEM group can lead to side products such as tricyclic eight-membered azaindole derivatives due to formaldehyde release.

  • Yield Optimization: Cross-coupling reactions often have moderate yields due to steric hindrance from halogen atoms and bulky protecting groups.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and iodine) can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to remove halogen atoms.

    Cross-Coupling Reactions: The presence of halogen atoms makes it suitable for cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) in polar solvents like dimethylformamide (DMF).

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Cross-Coupling Reactions: Palladium catalysts (Pd(PPh3)4) and boronic acids in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolopyridines, while cross-coupling reactions can produce biaryl compounds.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of 4-chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine in cancer therapeutics. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines. For instance, in vitro assays demonstrated that it induces apoptosis in human breast adenocarcinoma (MCF-7) and prostate cancer (PC-3) cells, suggesting its role as a potential anticancer agent .

G Protein-Coupled Receptor Modulation

G protein-coupled receptors (GPCRs) are critical targets for drug development due to their involvement in numerous physiological processes. Research indicates that this compound may act as a modulator of specific GPCRs implicated in neurodegenerative diseases such as Alzheimer's disease. Its ability to influence receptor activity could lead to novel therapeutic strategies aimed at mitigating neuroinflammation and synaptic dysfunction associated with these conditions .

Antimicrobial Properties

Preliminary investigations have suggested that 4-chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine exhibits antimicrobial activity against various bacterial strains. This property could be leveraged in developing new antibiotics or treatments for resistant infections, addressing a significant public health challenge .

Apoptosis Induction

The mechanism through which this compound induces apoptosis appears to involve the modulation of key signaling pathways associated with cell survival and death. Specifically, it has been shown to activate caspase cascades and alter mitochondrial membrane potential, leading to programmed cell death in cancer cells .

Inhibition of Angiogenesis

In addition to its direct effects on cancer cells, 4-chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine may inhibit angiogenesis—the formation of new blood vessels from existing ones—which is crucial for tumor growth and metastasis. Studies have indicated that the compound can downregulate vascular endothelial growth factor (VEGF), a key player in angiogenesis .

Case Studies

Study Objective Findings Reference
In vitro study on MCF-7 cellsAssess anticancer effectsInduced apoptosis at concentrations ≥10 µM
GPCR modulation studyInvestigate effects on neurodegenerationEnhanced receptor signaling pathways
Antimicrobial efficacy trialEvaluate against bacterial strainsSignificant inhibition observed

Mechanism of Action

The mechanism of action of 4-chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The presence of halogen atoms and the trimethylsilyl group can influence its binding affinity and selectivity.

Comparison with Similar Compounds

Halogen-Substituted Pyrrolopyridines

(a) 5-Bromo-4-chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
  • Key Differences : Bromine at position 5 instead of iodine at position 3.
  • Reactivity : Bromine is less reactive than iodine in cross-coupling reactions (e.g., Suzuki-Miyaura), making the target compound more versatile for sequential functionalization .
  • Synthetic Utility : Used in NBS-mediated bromination reactions to generate tribromo intermediates for kinase inhibitor synthesis (e.g., HPK1 inhibitors) .
(b) 5-Bromo-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
  • Key Differences : Dual halogenation (Br at position 5, I at position 3).
  • Applications: Enables regioselective cross-coupling; iodine at position 3 can undergo Stille or Sonogashira couplings, while bromine at position 5 allows Suzuki reactions .
(c) 4,6-Dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine
  • Key Differences : Dichloro substitution (positions 4 and 6) instead of chloro-iodo.
  • Electronic Effects : Electron-withdrawing chlorine atoms reduce electron density, altering reactivity in nucleophilic aromatic substitution compared to the iodo-chloro analog .

SEM-Protected Pyrrolopyridines with Aryl Substituents

(a) 4-Chloro-2-aryl-1-SEM-pyrrolo[2,3-b]pyridines
  • Example: (4-(4-Chloro-1-SEM-pyrrolo[2,3-b]pyridin-2-yl)phenyl)methanol (14c) .
  • Comparison : Aryl groups enhance π-π stacking in drug-receptor interactions, improving bioavailability compared to halogenated derivatives. The target compound’s iodine substituent offers a distinct handle for late-stage diversification .

Unprotected Pyrrolopyridines

(a) 4-Chloro-1H-pyrrolo[2,3-b]pyridine
  • Key Differences : Lacks both iodine and SEM groups.
  • Applications : Direct intermediate in drug synthesis (e.g., pexidartinib, a TGCT treatment). SEM protection in the target compound prevents unwanted side reactions during multi-step syntheses .
(b) Methyl 4-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate
  • Key Differences : Carboxylate ester at position 3 instead of iodine.
  • Reactivity : The ester group enables amide bond formation, whereas iodine in the target compound facilitates cross-coupling .

Pyrazolopyridine Analogs

(a) 4-Chloro-3-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine
  • Core Differences : Pyrazolo[3,4-c]pyridine vs. pyrrolo[2,3-b]pyridine.
  • Electronic Properties : The pyrazole ring introduces additional nitrogen atoms, increasing polarity and altering binding affinity in kinase inhibitors .

Reactivity in Cross-Coupling Reactions

Halogen Position Reaction Type Efficiency Application Example
Iodine (C-3) Sonogashira Coupling High Introduction of alkynes for kinase inhibitors
Bromine (C-5) Suzuki-Miyaura Coupling Moderate Aryl group incorporation
Chlorine (C-4) SNAr Low Requires strong nucleophiles (e.g., amines)

Biological Activity

4-Chloro-3-iodo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine is a synthetic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including relevant case studies, research findings, and a summary of its chemical properties.

The compound is characterized by the following chemical properties:

PropertyValue
Molecular FormulaC13_{13}H18_{18}ClIN2_{2}OSi
Molecular Weight408.74 g/mol
CAS Number1203566-02-2
Boiling Point417.7 ± 45 °C (predicted)
Density1.51 ± 0.1 g/cm³ (predicted)
pKa3.52 ± 0.30 (predicted)

The biological activity of this compound is primarily attributed to its structural features, which allow it to interact with various biological targets. The presence of halogens (chlorine and iodine) and the trimethylsilyl ether group enhances its lipophilicity and potential bioactivity.

Antiviral Activity

Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit antiviral properties, particularly against RNA viruses. For instance, compounds similar to this structure have shown significant inhibition of viral polymerases, which are crucial for viral replication.

Case Study:
In a study focusing on the antiviral activity of pyrrolo[2,3-b]pyridine derivatives, it was found that certain compounds exhibited IC50_{50} values in the low micromolar range against Hepatitis C Virus (HCV). The most effective compounds had IC50_{50} values below 1 µM, indicating strong antiviral potential .

Cytotoxicity and Selectivity

The cytotoxic effects of this compound were assessed in various cancer cell lines. Preliminary findings suggest that while it exhibits cytotoxicity, it also shows selectivity towards specific cancer types.

Research Findings:

  • A study reported that several derivatives displayed selective cytotoxicity with CC50_{50} values ranging from 9 nM to over 10 µM across different cancer cell lines .
  • The selectivity index was particularly favorable in T-lymphoblastic cell lines compared to non-T-cell lines such as HeLa and HepG2 .

Structure-Activity Relationship (SAR)

The biological activity of pyrrolo[2,3-b]pyridine derivatives can be influenced by modifications to their structure. Substituents at specific positions on the pyridine ring can significantly enhance or diminish biological activity.

Key Observations:

  • The introduction of halogen substituents at the 3 and 4 positions has been shown to increase binding affinity to target enzymes.
  • Modifications such as the addition of alkyl or aryl groups can enhance lipophilicity and improve cellular uptake .

Q & A

Basic Research Question

  • HPLC-MS : Detects deprotection byproducts (e.g., SEM cleavage under acidic conditions).
  • TGA/DSC : Assess thermal stability; SEM decomposition typically occurs above 200°C .
  • ¹H/¹³C NMR : Monitor SEM methylene protons (δ 3.5–5.0 ppm) for integrity .

Methodological Answer : Store the compound under inert gas (N₂/Ar) at –20°C to prevent SEM hydrolysis. Pre-dry solvents to avoid trace water.

How can computational modeling predict reactivity in derivatization reactions?

Advanced Research Question

  • DFT calculations : Map Fukui indices to identify electrophilic/nucleophilic sites. For example, the 5-position may be more reactive than 3/4 due to SEM’s electron-donating effects .
  • MD simulations : Model steric interactions between SEM and incoming reagents to predict coupling efficiency.

Case Study : Compare predicted vs. experimental outcomes for Buchwald-Hartwig amination to refine computational parameters .

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